

An In-depth Technical Guide to 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

Cat. No.: B173775

[Get Quote](#)

CAS Number: 177329-71-4

This technical guide provides a comprehensive overview of **2-(T-Butyldimethylsilyloxy)-4-bromoanisole**, a valuable intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its applications as a versatile building block.

Chemical and Physical Properties

2-(T-Butyldimethylsilyloxy)-4-bromoanisole is a silyl ether derivative of 4-bromo-2-methoxyphenol. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group enhances its stability and allows for selective reactions at other positions of the molecule. A summary of its key properties is presented in the table below.

Property	Value	Source
CAS Number	177329-71-4	[1] [2]
Molecular Formula	C ₁₃ H ₂₁ BrO ₂ Si	[1] [2]
Molecular Weight	317.3 g/mol	[1]
Predicted Boiling Point	307.8 ± 32.0 °C	[3]
Predicted Density	1.166 ± 0.06 g/cm ³	[3]

Synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

The synthesis of **2-(T-Butyldimethylsilyloxy)-4-bromoanisole** is typically achieved through a two-step process starting from commercially available guaiacol (2-methoxyphenol). The first step involves the bromination of the aromatic ring, followed by the protection of the phenolic hydroxyl group as a TBDMS ether.

Experimental Protocol: Synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

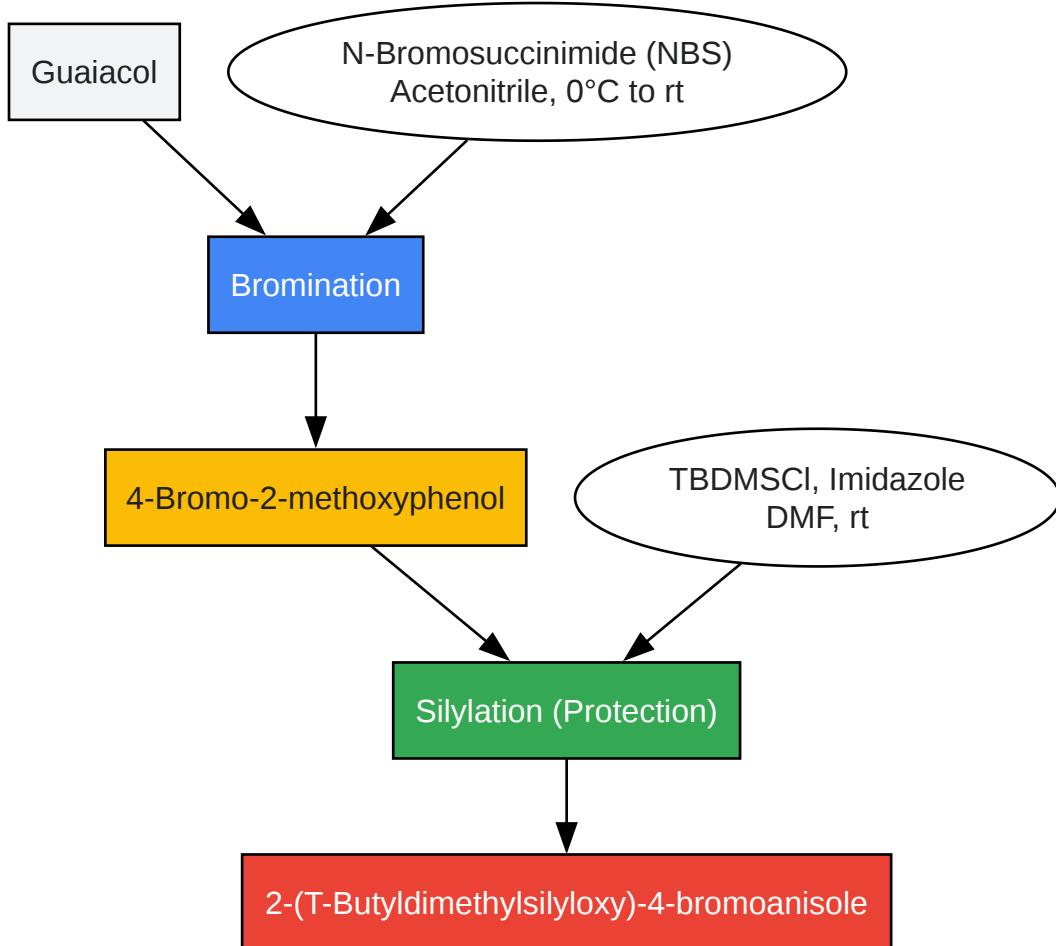
Step 1: Synthesis of 4-Bromo-2-methoxyphenol

This procedure is adapted from the bromination of similar phenolic compounds.

- Materials:

- Guaiacol (2-methoxyphenol)
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Dichloromethane
- Saturated aqueous sodium thiosulfate solution

- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - Dissolve guaiacol (1.0 eq) in acetonitrile in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, remove the acetonitrile under reduced pressure.
 - Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-methoxyphenol, which can be purified by column chromatography on silica gel.


Step 2: Synthesis of **2-(T-Butyldimethylsilyloxy)-4-bromoanisole**

This silylation protocol is a general method for the protection of phenolic hydroxyl groups.

- Materials:
 - 4-Bromo-2-methoxyphenol (from Step 1)
 - *tert*-Butyldimethylsilyl chloride (TBDMSCl)
 - Imidazole
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Diethyl ether

- Water
- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methoxyphenol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
 - Add tert-Butyldimethylsilyl chloride (1.1 eq) to the solution.
 - Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC.
 - Upon completion, pour the reaction mixture into water and extract with diethyl ether.
 - Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - The crude product, **2-(T-Butyldimethylsilyloxy)-4-bromoanisole**, can be purified by flash column chromatography on silica gel to afford the pure product.

Synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **2-(T-Butyldimethylsilyloxy)-4-bromoanisole**.

Spectroscopic Data

While specific, experimentally-derived spectra for **2-(T-Butyldimethylsilyloxy)-4-bromoanisole** are not widely published, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related molecules.

Expected ^1H NMR Spectral Data:

- Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

- Methoxy Group: A singlet at approximately 3.8 ppm corresponding to the $-\text{OCH}_3$ protons.
- TBDMS Group: Two singlets; one at approximately 1.0 ppm integrating to 9 protons (the tert-butyl group) and another at approximately 0.2 ppm integrating to 6 protons (the two methyl groups on the silicon atom).

Expected ^{13}C NMR Spectral Data:

- Signals corresponding to the aromatic carbons, the methoxy carbon, and the carbons of the TBDMS group. The carbon attached to the bromine atom would be expected in the range of 110-120 ppm, while the carbons attached to the oxygen atoms would be further downfield.

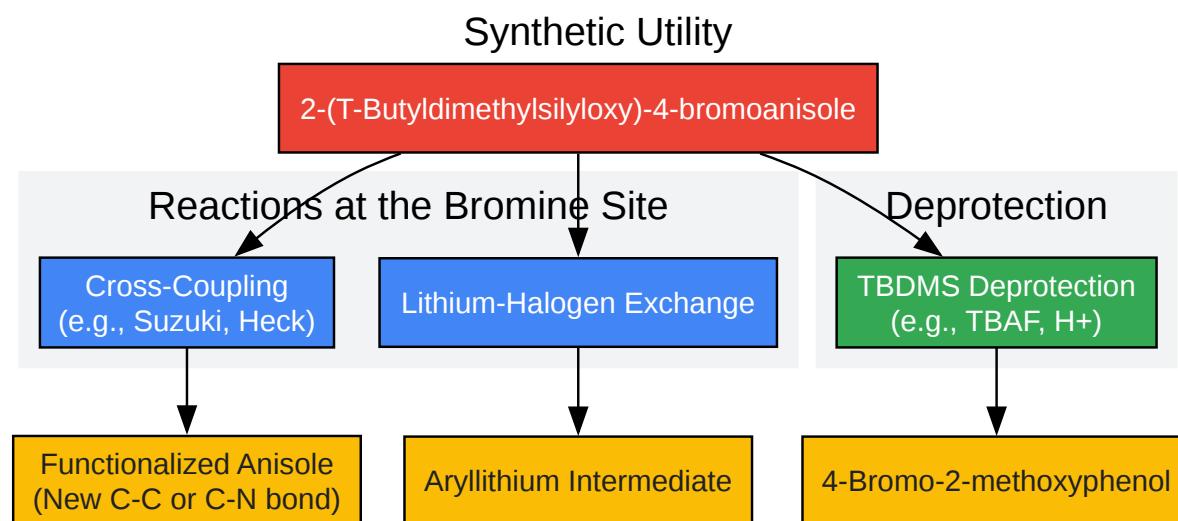
Expected IR Spectral Data:

- Characteristic C-H stretching vibrations for aromatic and aliphatic groups.
- C-O stretching bands for the anisole and silyl ether functionalities.
- Si-C and Si-O stretching vibrations.
- The C-Br stretching vibration, typically in the fingerprint region.

Expected Mass Spectrometry Data:

- The mass spectrum would be expected to show the molecular ion peak (M^+). A characteristic isotopic pattern for the bromine atom (^{19}Br and ^{81}Br in approximately a 1:1 ratio) would result in M^+ and M^+2 peaks of similar intensity. Common fragmentation patterns would include the loss of a tert-butyl group ($[\text{M}-57]^+$).

Applications in Organic Synthesis and Drug Development


2-(T-Butyldimethylsilyloxy)-4-bromoanisole is a valuable synthetic intermediate due to its distinct reactive sites. The TBDMS-protected hydroxyl group is stable under a variety of reaction conditions, allowing for selective manipulation of other parts of the molecule.

Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position of the anisole ring, enabling the synthesis of complex molecular architectures.

Lithiation and Subsequent Reactions: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. The resulting aryllithium species can then be reacted with various electrophiles to introduce a diverse array of functional groups.

Deprotection: The TBDMS group can be selectively removed under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source such as tetrabutylammonium fluoride (TBAF) to unmask the phenolic hydroxyl group for further functionalization. This orthogonality of the protecting group strategy is a key advantage in multi-step syntheses.

While a specific, publicly documented case study detailing the use of **2-(T-Butyldimethylsilyloxy)-4-bromoanisole** in the synthesis of a marketed drug is not readily available, its structural motif is present in numerous biologically active compounds. Bromoanisole derivatives are common intermediates in the synthesis of pharmaceuticals and agrochemicals. The silyl-protected version offers a strategic advantage in complex syntheses by allowing for precise, stepwise modifications of the molecular scaffold.

[Click to download full resolution via product page](#)

Figure 2: Key reaction pathways involving **2-(T-Butyldimethylsilyloxy)-4-bromoanisole**.

Safety and Handling

Based on safety data for related compounds, **2-(T-Butyldimethylsilyloxy)-4-bromoanisole** should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. (2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (5-Bromo-2-methoxyphenoxy)(tert-butyl)dimethylsilane - Lead Sciences [lead-sciences.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(T-Butyldimethylsilyloxy)-4-bromoanisole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173775#2-t-butyldimethylsilyloxy-4-bromoanisole-cas-number-177329-71-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com